1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
Description
Significance of Aryl-Pyridine and Nitro-Substituted Aromatic Systems in Contemporary Chemical Research
Aryl-pyridine scaffolds are among the most ubiquitous heterocyclic structures in materials science and medicinal chemistry. nih.govrsc.org The pyridine (B92270) ring, an isostere of benzene (B151609), contains a nitrogen atom that imparts unique properties, including the ability to act as a hydrogen bond acceptor and a ligand for metal coordination. nih.gov This nitrogen atom significantly influences the molecule's pharmacokinetic properties, making pyridine a "privileged scaffold" in drug design, found in therapeutic agents for a wide range of diseases. nih.govrsc.orgnih.gov In organic synthesis, aryl-pyridines are key intermediates, with numerous methods developed for their construction, including palladium-catalyzed cross-coupling reactions that forge aryl-pyridine bonds. acs.org
Nitro-substituted aromatic systems are defined by the presence of one or more nitro groups (–NO2) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. blogspot.comwikipedia.org This property is fundamental to many synthetic strategies. wikipedia.org Industrially, nitroaromatic compounds are critical precursors for a vast array of chemical products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.net For instance, the large-scale production of aniline, a key industrial feedstock, begins with the nitration of benzene to nitrobenzene, followed by reduction. nih.gov The potent electron-accepting nature of the nitro group also makes these compounds integral to the development of explosives and energetic materials. wikipedia.org
Overview of Bis-Aryl Compounds in Structural Chemistry and Functional Materials
These structures are integral to the design of "geländer" or banister-like oligomers, conjugated macrocycles, and coordination polymers where they serve as rigid spacers. nih.govuctm.edu The synthesis of molecules with a 1,4-phenylene bis-heterocyclic framework is a subject of comprehensive reviews, highlighting their importance. researchgate.net From a materials perspective, bis-aryl compounds are explored for their unique electronic and photophysical properties. They are investigated as components in photocatalysts, for nonlinear optical applications, and as building blocks for polymeric optoelectronic materials. mdpi.comtandfonline.com The structural characterization of these molecules, often accomplished through single-crystal X-ray diffraction, provides crucial insights into their solid-state packing and intermolecular interactions, which are vital for materials engineering. mdpi.comnih.gov
While direct and extensive research findings for 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene are not widely documented in peer-reviewed literature, its constituent parts suggest a molecule with significant potential. The combination of electron-deficient nitropyridine rings with a conjugating phenylene linker implies interesting photophysical and electronic properties. To illustrate the type of research conducted on related structures, the table below presents synthetic and characterization data for a comparable bis-heterocyclic compound linked by a phenylene bridge.
Detailed Research Findings
Specific experimental data for this compound is scarce in published literature. However, analysis of analogous structures provides a basis for understanding its potential properties. For instance, the synthesis of related 1,4-phenylene bridged bis-heterocyclic compounds often involves cross-coupling reactions or multi-step procedures starting from terephthalaldehyde (B141574) or similar 1,4-disubstituted benzene precursors. uctm.eduresearchgate.net
The table below details the characterization of a representative 1,4-phenylene-bis-heterocycle, showcasing typical data obtained for such molecules.
| Compound Name | Synthesis Method | Key Spectroscopic Data | Crystal System | Reference |
|---|---|---|---|---|
| 2,2′-(p-Phenylene)bis(1,4,5,6-tetrahydropyrimidinium) bis[dicyanidoargentate(I)] | Reaction of 1,4-bis(1,4,5,6-tetrahydropyrimidin-2-yl)benzene with K[Ag(CN)2] in water. | Crystal structure confirmed by single-crystal X-ray diffraction. N—H···N hydrogen bonds observed. | Triclinic | researchgate.net |
| 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) | Two-step, one-pot SNAr reaction and base-mediated cyclization using microwave heating. | Characterized by NMR, IR, UV-vis, and high-resolution mass spectrometry. | Not Reported | mdpi.com |
| (R,R)-2,2′-(1,4-Phenylene)bis(3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one) | Reaction of N,N′-(Benzene-1,4-diyldimethylylidene)dianiline with 3-mercaptopropionic acid. | Structure confirmed by X-ray analysis. Melting point: 476.3–483.7 K (decomp.). | Monoclinic | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C16H10N4O4 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
5-nitro-2-[4-(5-nitropyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)13-5-7-15(17-9-13)11-1-2-12(4-3-11)16-8-6-14(10-18-16)20(23)24/h1-10H |
InChI Key |
HQYDZBUWGSFCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Structural Characterization of 1,4 Bis 5 Nitropyridin 2 Yl Phenylene
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene, the spectra would be expected to exhibit characteristic vibrational modes corresponding to its constituent parts: the central phenylene ring, the pyridine (B92270) rings, and the nitro groups.
Expected FT-IR and Raman Vibrational Modes:
Nitro Group (NO₂) Vibrations: The nitro group would typically show strong characteristic absorption bands in the FT-IR spectrum. The asymmetric stretching vibration is expected in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is anticipated between 1335 and 1370 cm⁻¹. Bending vibrations for the NO₂ group would appear at lower wavenumbers.
Pyridine Ring Vibrations: The pyridine rings would display a series of characteristic bands. C-H stretching vibrations of the aromatic pyridine ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring would likely appear in the 1400-1600 cm⁻¹ region.
Phenylene Ring Vibrations: The central para-substituted phenylene ring would also contribute to the spectra. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region. The para-substitution pattern can often be identified by a characteristic C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region.
C-N and C-C Stretching Vibrations: Vibrations corresponding to the stretching of the C-N bonds linking the pyridine rings to the phenylene core, and the C-C bond of the phenylene ring would also be present, likely in the fingerprint region (below 1400 cm⁻¹).
Without experimental data, a specific data table cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions.
Expected Electronic Transitions:
π → π Transitions:* Due to the extended conjugated system encompassing the phenylene and nitropyridine rings, strong absorption bands corresponding to π → π* transitions would be expected. These are typically observed in the ultraviolet and visible regions of the spectrum. The presence of the electron-withdrawing nitro groups could cause a red shift (bathochromic shift) of these absorption maxima compared to the unsubstituted parent compound.
n → π Transitions:* Weaker absorption bands resulting from n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the pyridine rings and the oxygen atoms of the nitro groups, might also be observed. These transitions are often submerged by the more intense π → π* bands.
A data table of specific absorption maxima (λmax) and molar absorptivity values cannot be provided without experimental findings.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of a compound with high accuracy. For this compound, HRMS would be used to determine its exact mass.
The molecular formula for this compound is C₁₆H₁₀N₄O₄. The expected monoisotopic mass can be calculated based on the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).
Calculated Molecular Mass:
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₁₆H₁₀N₄O₄ | 322.0699 |
An experimental HRMS measurement would aim to find a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to within a very small margin of error (typically in the parts-per-million range), thereby confirming the molecular formula. Without access to experimental data, the measured exact mass cannot be reported.
Based on a comprehensive search, there are no specific computational or theoretical investigation data available for the chemical compound “this compound” within the public domain. Detailed research findings, including data required for an analysis of its ground and excited state properties through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have not been published in the available scientific literature.
Therefore, it is not possible to provide an article with the requested detailed sections on optimized molecular geometries, frontier molecular orbitals, electrostatic potential mapping, spectroscopic predictions, or vertical excitation energies for this specific compound. The creation of such an article would require access to dedicated research that has not been made publicly available.
Computational and Theoretical Investigations of 1,4 Bis 5 Nitropyridin 2 Yl Phenylene
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Fluorescence Transitions and Radiative Lifetimes
The study of fluorescence properties through computational methods helps in predicting the light-emitting characteristics of a molecule. These investigations typically involve calculating the energies of the ground and excited states to understand electronic transitions.
Detailed Research Findings: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the absorption and emission spectra of molecules. For 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene, these calculations would identify the key electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, which are fundamental to its fluorescent behavior.
The radiative lifetime (τ) is the average time a molecule spends in an excited state before emitting a photon and returning to the ground state. It is inversely proportional to the rate of radiative decay. nih.gov Computational models can estimate these lifetimes, which are critical for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. Factors such as the presence of nitro groups and the planarity of the pyridine-phenylene structure would be expected to significantly influence the electronic transitions and, consequently, the fluorescence lifetimes. nih.gov In similar conjugated molecules, substituents and molecular conformation have been shown to drastically alter lifetimes. nih.gov
Table 1: Hypothetical Calculated Photophysical Properties This table is illustrative and based on typical values for similar aromatic compounds, as specific data for this compound is not available.
| Parameter | Value | Description |
| Absorption Max (λabs) | ~350-400 nm | Predicted wavelength of maximum light absorption. |
| Emission Max (λem) | ~450-500 nm | Predicted wavelength of maximum fluorescence emission. |
| Oscillator Strength (f) | ~0.8-1.2 | A dimensionless quantity that expresses the probability of a transition. |
| Radiative Lifetime (τr) | ~1-10 ns | The predicted average time the molecule stays in the excited state. |
Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions
QTAIM and Hirshfeld surface analysis are powerful computational tools used to visualize and quantify the non-covalent interactions that govern how molecules pack in the solid state.
Detailed Research Findings: Hirshfeld surface analysis maps the electron distribution of a molecule in a crystal, allowing for the visualization of intermolecular contacts. The surface is colored based on the distances between the molecule's surface and the nuclei of neighboring atoms. Red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker interactions. semanticscholar.orgnih.gov For this compound, this analysis would likely reveal significant intermolecular interactions involving the nitro groups and the hydrogen atoms on the aromatic rings.
QTAIM complements this by analyzing the topology of the electron density to characterize the nature of chemical bonds and interactions. By locating bond critical points (BCPs) between atoms, QTAIM can differentiate between strong covalent bonds and weaker non-covalent interactions, providing quantitative data on their strength and nature. nih.gov
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents a hypothetical breakdown of interactions for this compound based on analyses of similar nitro-aromatic compounds.
| Contact Type | Contribution (%) | Description |
| H···H | ~30-40% | Represents interactions between hydrogen atoms on adjacent molecules. |
| O···H / H···O | ~20-30% | Indicates potential hydrogen bonding involving the nitro groups. |
| C···H / H···C | ~15-25% | Arises from interactions between carbon and hydrogen atoms. |
| N···H / H···N | ~5-10% | Involves the nitrogen atoms of the pyridine (B92270) and nitro groups. |
| C···C | ~3-7% | Suggests potential π-π stacking interactions between aromatic rings. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents.
Furthermore, by simulating the molecule in explicit solvent environments (e.g., water, ethanol, toluene), it is possible to understand how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonding with the nitro groups, can influence its conformation and stability. This is crucial for understanding its behavior in solution-based applications.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states.
Detailed Research Findings: For the synthesis of this compound, which typically involves a cross-coupling reaction (e.g., Suzuki or Stille coupling), computational transition state analysis can be employed to understand the reaction pathway in detail. By calculating the potential energy surface, chemists can map out the lowest energy path from reactants to products.
This analysis involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By analyzing the geometry of the transition state, one can understand the bond-breaking and bond-forming processes that occur. Such studies provide invaluable information for optimizing reaction conditions to improve yield and selectivity.
Derivatives and Functionalization of 1,4 Bis 5 Nitropyridin 2 Yl Phenylene
Modifications at the Nitro Group: Reduction to Amino Derivatives
The reduction of the nitro groups on the pyridine (B92270) rings represents a fundamental and widely utilized modification of 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene. This transformation converts the strongly electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the electronic properties of the molecule. The resulting diamino derivative, 1,4-bis-[5'-aminopyridin-2'-yl]phenylene, serves as a crucial precursor for a range of further functionalizations, including polymerization and the synthesis of novel ligands for metal coordination.
Various established methods for the reduction of aromatic nitro compounds can be employed. Catalytic hydrogenation using reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a common and efficient approach. Other reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron (Fe) powder in the presence of an acid are also effective for this transformation. The choice of reducing agent can be critical to ensure high yields and to avoid side reactions.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Typical Yield |
| H₂/Pd-C | Methanol/Ethanol, Room Temperature | High |
| Fe/HCl | Ethanol/Water, Reflux | Good to High |
| SnCl₂·2H₂O | Ethanol, Reflux | Good to High |
Modifications at the Pyridine Ring: Substitution Reactions
The pyridine rings in this compound are electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the nitro group. This electronic nature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a suitable leaving group. For nitropyridine derivatives, the nitro group itself can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. nih.gov
While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of nitropyridines suggests that reactions with strong nucleophiles could lead to the substitution of the nitro group or other leaving groups that might be present on the ring. For instance, reactions with alkoxides, amines, or thiolates could potentially introduce new functional groups onto the pyridine moieties.
Another approach for modifying the pyridine ring is through C-H functionalization. rsc.org Recent advances in catalysis have enabled the direct arylation or alkylation of C-H bonds in electron-deficient heterocycles like pyridine. nih.gov These methods offer a more atom-economical route to introduce new substituents without the need for a pre-existing leaving group.
Modifications of the Phenylene Core: Electrophilic Aromatic Substitution
The central phenylene ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two 5'-nitropyridin-2'-yl substituents. These groups pull electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comresearchgate.net
However, under harsh reaction conditions or with very strong electrophiles, substitution on the phenylene core might be achievable. The directing effect of the existing substituents would favor the introduction of a new group at the positions ortho to the pyridyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For a deactivated ring, forcing conditions such as high temperatures and the use of potent catalysts would likely be necessary. nih.gov
It is important to note that the pyridine nitrogen atoms can be protonated under strongly acidic conditions, which are often used for EAS reactions. This would further deactivate the entire molecule towards electrophilic attack.
Incorporation into Polymer Backbones and Extended Frameworks
The diamino derivative, 1,4-bis-[5'-aminopyridin-2'-yl]phenylene, is a valuable monomer for the synthesis of polymers and extended frameworks. The two amino groups can participate in polycondensation reactions with difunctional monomers such as diacyl chlorides or dicarboxylic acids to form aramids (aromatic polyamides). These polymers are known for their high thermal stability and mechanical strength.
Furthermore, the rigid and linear structure of the 1,4-bis-[5'-aminopyridin-2'-yl]phenylene unit makes it an attractive building block for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are characterized by their high surface areas and ordered porous structures, making them suitable for applications in gas storage, separation, and catalysis. The pyridine nitrogen atoms within the polymer backbone can also serve as coordination sites for metal ions, leading to hybrid organic-inorganic materials.
Synthesis of Metal Complexes and Coordination Polymers Utilizing the Pyridine Nitrogen Donors
The nitrogen atoms of the pyridine rings in both this compound and its amino-functionalized derivative are excellent donor sites for coordination to metal ions. This property allows for the construction of a wide variety of metal complexes and coordination polymers. The rigid and linear nature of the ligand, often referred to as a "rod-like" linker, promotes the formation of extended, well-defined structures.
The self-assembly of this ligand with various metal ions can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs). acs.orgnih.gov The geometry and connectivity of the resulting coordination polymer are influenced by several factors, including the coordination preference of the metal ion, the counter-anion, and the reaction conditions such as solvent and temperature. acs.orgresearchgate.net
The nitro or amino groups on the pyridine rings can also influence the electronic properties of the resulting metal complexes and coordination polymers, potentially impacting their photophysical or catalytic activities.
Table 2: Potential Architectures from Metal Coordination
| Metal Ion Geometry | Ligand Conformation | Resulting Structure |
| Linear | Anti | 1D Zigzag Chain acs.org |
| Tetrahedral | Anti | 2D Network |
| Octahedral | Anti | 3D Framework |
| Square Planar | Syn | Metallocycle acs.org |
Supramolecular Assemblies and Host-Guest Chemistry with Derivatives
The rigid structure and potential for functionalization make derivatives of this compound attractive components for the construction of supramolecular assemblies and for use in host-guest chemistry. By incorporating this unit into larger macrocyclic structures, synthetic hosts can be created with well-defined cavities capable of encapsulating guest molecules. nih.govnorthwestern.edu
The interactions driving the formation of these host-guest complexes are typically non-covalent, including hydrogen bonding, π-π stacking, and electrostatic interactions. The pyridine nitrogen atoms and any functional groups on the phenylene or pyridine rings can be designed to specifically interact with complementary guest molecules, leading to selective recognition and binding. researchgate.net The study of such systems is crucial for the development of new sensors, molecular machines, and drug delivery systems. nih.gov The formation of supramolecular polymers through non-covalent interactions involving derivatives of this compound is another area of active research. nih.gov
Potential Academic Research Applications of 1,4 Bis 5 Nitropyridin 2 Yl Phenylene and Its Derivatives
Materials Science Applications (Non-Biological Focus)
The inherent electronic characteristics of 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene, such as anticipated charge transfer capabilities, make it a promising candidate for various applications in materials science.
Optoelectronic Materials: Light-Emitting Diodes (LEDs), Organic Photovoltaics (OPVs)
Derivatives of this compound could be investigated for their utility in optoelectronic devices. For instance, related structures like 1,4-bis(2′-quinolinylethenyl)benzene derivatives have been successfully incorporated into light-emitting diodes, demonstrating the potential of similar phenylene-bridged heterocyclic compounds. researchgate.net These devices have shown the ability to emit blue and green light with significant intensities. researchgate.net The electron-deficient nature of the nitropyridine moieties in this compound could facilitate electron injection and transport, crucial properties for efficient organic light-emitting diodes (OLEDs).
In the realm of organic photovoltaics (OPVs), the charge transfer properties of this compound could be harnessed. The design of molecules with distinct electron donor and acceptor units is a key strategy in developing efficient OPV materials. The nitropyridine units can act as electron acceptors, and the phenylene bridge can facilitate charge separation and transport, which are fundamental processes in photovoltaic energy conversion. Research into similar oligo-phenylene structures has highlighted their potential as electroluminescent materials for OLEDs. researchgate.net
| Device Type | Relevant Research Finding on Analogous Compounds | Potential Role of this compound |
| LEDs | Derivatives of 1,4-bis(2′-quinolinylethenyl)benzene used in LEDs emitting blue and green light. researchgate.net | Potential as an electron-transporting or emissive material. |
| OPVs | Distyrylbenzene derivatives are used in the design of solar cells. mdpi.com | Could function as an electron acceptor material due to nitropyridine groups. |
Charge Transfer Systems and Electronic Devices
The molecular architecture of this compound, featuring electron-accepting nitropyridine units connected by a conjugated phenylene linker, is archetypal for studies of intramolecular charge transfer (ICT). osti.govmdpi.com Such ICT processes are fundamental to the operation of various electronic devices. The gradual replacement of phenylene with more polarizable moieties like thienylene in similar charge-transfer chromophores has been shown to lower the HOMO-LUMO gap and lead to a bathochromic shift of charge-transfer bands, indicating efficient ICT. researchgate.net This suggests that modifications to the phenylene bridge or the pyridine (B92270) rings in this compound could be a fruitful area of research for tuning its electronic properties.
The study of charge transfer dynamics in related systems, for example using time-resolved spectroscopy, can reveal the pathways and timescales of electron transfer, providing insights that are crucial for designing molecular-scale electronic components. osti.gov
Chemical Sensing Platforms
The electron-deficient pyridine rings in this compound can interact with electron-rich species, making this compound and its derivatives promising candidates for chemical sensing applications.
Chemo-sensors for Ions or Small Molecules
The nitrogen atoms of the pyridinyl groups and the oxygen atoms of the nitro groups could act as binding sites for specific ions or small molecules. Upon binding, a change in the electronic properties of the molecule, such as a shift in its absorption or emission spectrum, could be observed. This principle is the basis for colorimetric or fluorometric chemo-sensors. For instance, a benzothiazole (B30560) appended 2,2′-(1,4-phenylene)diacetonitrile derivative has been demonstrated as a selective and sensitive sensor for cyanide ions, exhibiting a distinct color change upon detection. nih.gov
Fluorometric Probes
If this compound or its derivatives exhibit fluorescence, they could be developed as fluorometric probes. The interaction of the probe with an analyte can lead to a change in its fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength. A Schiff base, bis(thiophen-2-yl-methylene)benzene-1, 4-diamine, has been synthesized and utilized for the selective and sensitive detection of Fe³⁺ ions through an enhanced fluorescence response. nih.gov This highlights the potential of phenylene-bridged heterocyclic systems in the design of fluorescent probes. nih.govresearchgate.net The sensitivity and selectivity of such probes can be tuned by modifying the molecular structure.
| Sensing Application | Sensing Mechanism | Example from Analogous Compound |
| Chemo-sensor | Colorimetric change upon binding of an analyte. | A benzothiazole appended phenylene derivative for cyanide detection. nih.gov |
| Fluorometric Probe | Change in fluorescence intensity or wavelength upon analyte binding. | A phenylene-bridged Schiff base for Fe³⁺ detection. nih.gov |
Catalysis and Organocatalysis
There is currently no available research detailing the application of This compound or its derivatives as catalysts or organocatalysts. The catalytic potential of related structures, such as pyridine N-oxides and other bipyridine compounds, has been investigated in various chemical transformations. researchgate.netrsc.org These studies often focus on the Lewis basicity of the pyridine nitrogen or its N-oxide, which can activate substrates in a reaction. researchgate.net However, no such studies have been performed on This compound .
The presence of nitro groups and the specific linkage of the pyridine and phenylene rings in This compound would theoretically influence its electronic properties and spatial arrangement, which are key factors in catalysis. Yet, without experimental data, any discussion of its potential catalytic activity remains purely speculative.
Advanced Organic Synthesis Reagents and Intermediates
Similarly, the role of This compound and its derivatives as reagents or intermediates in advanced organic synthesis is not described in the current scientific literature. While the synthesis of various phenylene-bridged bis-heterocyclic compounds is a topic of interest in organic chemistry, specific synthetic routes utilizing or producing This compound for further transformations are not documented. researchgate.net
The structural motifs present in the molecule, namely the nitropyridine and the central phenylene ring, are common building blocks in the synthesis of more complex organic molecules. For instance, nitropyridines can be precursors to aminopyridines through reduction, which are valuable intermediates. researchgate.netresearchgate.netmdpi.com However, the application of This compound in this context has not been reported. The synthesis and utility of related bis(benzimidazole 3-oxide) derivatives have been explored for applications in materials science, but this work does not extend to the target compound. mdpi.com
Due to the lack of available research data, no data tables or detailed research findings can be presented for This compound . The scientific community has yet to publish findings on the synthesis, characterization, or application of this specific compound in the requested areas.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of functionalized pyridine (B92270) derivatives has been a subject of intense research, with a continuous drive towards more efficient and environmentally benign methods. ijarsct.co.innih.gov For a molecule like 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene, which traditionally might be synthesized through classical cross-coupling reactions, there is considerable scope for the exploration of novel and sustainable synthetic pathways.
Future research should prioritize the development of green synthetic methodologies . researchgate.netbenthamscience.com This includes the investigation of microwave-assisted organic synthesis, which has been shown to significantly accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. ijarsct.co.inacs.org Furthermore, the use of environmentally friendly solvents and recyclable catalysts, such as ionic liquids, presents a promising avenue for rendering the synthesis more sustainable. benthamscience.com
Moreover, advancements in transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Negishi, and Stille couplings, continue to offer new possibilities for the synthesis of bipyridine and related structures. mdpi.comnih.govnih.gov Future work could focus on employing novel catalyst systems, including those based on earth-abundant metals, to improve the efficiency and cost-effectiveness of the synthesis. nih.gov The development of catalytic systems that are tolerant to a wide range of functional groups would also be highly beneficial. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced byproducts | Optimization of reaction conditions (temperature, time, power) |
| Ionic Liquid Catalysis | Recyclable catalyst, environmentally friendly solvent | Design of task-specific ionic liquids for enhanced reactivity and selectivity |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified workup | Discovery of novel reaction pathways for convergent synthesis |
| Advanced Cross-Coupling | High functional group tolerance, access to diverse derivatives | Development of novel and more sustainable catalyst systems |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for in-situ and real-time reaction monitoring can provide invaluable insights into the formation of this compound. americanpharmaceuticalreview.com
Raman and Infrared (IR) spectroscopy , coupled with fiber-optic probes, are powerful tools for monitoring chemical reactions in real-time. americanpharmaceuticalreview.commt.comjascoinc.com Future research could involve the development of methodologies to use these techniques to track the consumption of reactants and the formation of intermediates and the final product during the synthesis. americanpharmaceuticalreview.com This would enable precise control over reaction parameters and facilitate process optimization. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for monitoring solution-phase reactions as it is less affected by solid particles and bubbles. mt.com
Fluorescence spectroscopy also presents a viable option for in-situ monitoring, especially if fluorescent intermediates are involved or if one of the reactants or products possesses fluorescent properties. nih.gov A novel approach could involve designing a synthetic route where a change in the fluorescence signature signals the completion of the reaction. nih.gov
The integration of these spectroscopic techniques with automated reaction platforms could pave the way for high-throughput screening of reaction conditions and the rapid discovery of optimal synthetic protocols.
| Spectroscopic Technique | Information Gained | Future Research Direction |
| In-situ Raman Spectroscopy | Vibrational modes of reactants, intermediates, and products | Development of quantitative models for reaction kinetics |
| In-situ ATR-FTIR Spectroscopy | Functional group transformations | Application in continuous flow synthesis for real-time quality control |
| Fluorescence Spectroscopy | Changes in electronic structure | Design of "turn-on" or "turn-off" fluorescent probes for reaction monitoring |
Integration into Hybrid Organic-Inorganic Materials
The rigid, conjugated structure of this compound makes it an excellent candidate for use as a building block in the construction of hybrid organic-inorganic materials . nih.gov The nitrogen atoms of the pyridine rings can act as coordination sites for metal ions, while the phenylene linker provides structural rigidity.
A significant area for future research is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . nih.govmit.edu The porous nature of these materials could be exploited for applications in gas storage, separation, and catalysis. mit.edu The nitro groups on the pyridine rings could be further functionalized post-synthesis to introduce catalytic sites or to tune the electronic properties of the framework.
Furthermore, the incorporation of this compound into hybrid perovskites or as a surface modifier for nanoparticles could lead to novel materials with interesting photophysical or electronic properties. The interaction between the organic molecule and the inorganic component can lead to synergistic effects, resulting in enhanced performance in applications such as solar cells or light-emitting diodes. researchgate.net
| Hybrid Material | Potential Application | Research Focus |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Synthesis of MOFs with tailored pore sizes and functionalities |
| Covalent Organic Frameworks (COFs) | Electronic devices, membranes | Exploration of different linkage chemistries for robust frameworks |
| Hybrid Perovskites | Solar cells, optoelectronics | Investigation of the role of the organic component in stability and efficiency |
| Functionalized Nanoparticles | Bioimaging, drug delivery | Control over the surface chemistry and self-assembly of hybrid nanoparticles |
Development of Structure-Property Relationships for Predictive Design
A fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is essential for its rational design and application in functional materials. nih.govComputational chemistry plays a pivotal role in this endeavor. rsc.org
Future research should focus on employing Density Functional Theory (DFT) and other computational methods to predict the electronic, optical, and mechanical properties of this molecule and materials derived from it. researchgate.netmdpi.com These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining its potential in electronic devices. researchgate.net
By systematically modifying the structure of the molecule in silico (e.g., by changing the position of the nitro group or introducing other substituents), it is possible to build a comprehensive library of data that correlates structural features with specific properties. This data can then be used to train machine learning models capable of predicting the properties of new, hypothetical derivatives, thereby accelerating the discovery of materials with desired functionalities. mit.edu
| Property to Predict | Computational Method | Goal of Predictive Design |
| Electronic Properties (HOMO/LUMO) | Density Functional Theory (DFT) | Design of materials for organic electronics |
| Optical Properties (Absorption/Emission) | Time-Dependent DFT (TD-DFT) | Development of novel chromophores and luminophores |
| Mechanical Properties | Molecular Dynamics (MD) | Engineering of robust and durable materials |
| Catalytic Activity | DFT with reaction pathway modeling | Discovery of new catalysts for specific chemical transformations |
Synergistic Experimental and Computational Studies
The most rapid and impactful advances in the study of this compound will undoubtedly come from a synergistic approach that combines experimental synthesis and characterization with computational modeling . nih.govresearchgate.netnih.gov
Future research should be designed in a way that experimental and theoretical investigations are closely intertwined. For instance, computational studies can be used to propose novel synthetic targets with promising properties, which can then be synthesized and characterized in the laboratory. nih.gov The experimental results can, in turn, be used to validate and refine the computational models, leading to a continuous feedback loop that enhances the predictive power of the theoretical methods. researchgate.net
A combined experimental and computational approach can be particularly powerful in elucidating complex reaction mechanisms. researchgate.net For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, while in-situ spectroscopic techniques can provide experimental evidence for the proposed mechanism. nih.gov This integrated approach will not only deepen our fundamental understanding of the chemistry of this compound but also accelerate its development into technologically relevant materials.
| Area of Synergy | Experimental Technique | Computational Method |
| Synthesis Planning | High-throughput screening | DFT for property prediction |
| Mechanistic Elucidation | In-situ spectroscopy (Raman, IR) | DFT for reaction pathway analysis |
| Property Optimization | Spectroscopic and electrochemical characterization | Machine learning for structure-property relationships |
| Material Design | Device fabrication and testing | Multiscale modeling of material performance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
